molecular formula C21H20N4O6S B246473 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B246473
M. Wt: 456.5 g/mol
InChI Key: UVFSKPOENHTWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a pyrazolopyrimidine derivative that has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p21. In addition, it has been shown to have anti-angiogenic effects by inhibiting the VEGF pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. It has been shown to have promising pharmacological properties and could be a potential candidate for drug development. However, one limitation is that further studies are needed to fully understand its pharmacokinetics and toxicity profile.

Future Directions

There are several future directions for research on 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as a novel anticancer and anti-inflammatory agent. This could involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another direction is to explore its potential as a molecular probe for studying signaling pathways involved in cancer and inflammation. This could involve synthesizing derivatives of the compound with fluorescent or biotin tags for use in imaging or affinity purification experiments.

Synthesis Methods

The synthesis of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and 3-aminobenzenesulfonamide in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C21H20N4O6S

Molecular Weight

456.5 g/mol

IUPAC Name

3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N4O6S/c1-29-14-10-12(11-15(30-2)17(14)31-3)18-22-19-16(20(26)23-18)21(32(4,27)28)24-25(19)13-8-6-5-7-9-13/h5-11,24H,1-4H3

InChI Key

UVFSKPOENHTWCY-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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